molecular formula C9H10N2OS B5560397 2-mercapto-4-(methoxymethyl)-6-methylnicotinonitrile

2-mercapto-4-(methoxymethyl)-6-methylnicotinonitrile

Cat. No. B5560397
M. Wt: 194.26 g/mol
InChI Key: SMCNWFMAIULJRJ-UHFFFAOYSA-N
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Description

2-mercapto-4-(methoxymethyl)-6-methylnicotinonitrile, also known as MMNM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedicine. MMNM is a derivative of nicotinonitrile and is known for its unique properties such as its ability to act as a thiol and a Michael acceptor.

Mechanism of Action

The mechanism of action of 2-mercapto-4-(methoxymethyl)-6-methylnicotinonitrile is not fully understood. However, it is believed to act as a thiol and a Michael acceptor. 2-mercapto-4-(methoxymethyl)-6-methylnicotinonitrile has been shown to react with thiols such as glutathione, which may contribute to its anticancer and antioxidant properties. Furthermore, 2-mercapto-4-(methoxymethyl)-6-methylnicotinonitrile has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 and lipoxygenase, which are involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
2-mercapto-4-(methoxymethyl)-6-methylnicotinonitrile has been found to have several biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, which may contribute to its anticancer properties. 2-mercapto-4-(methoxymethyl)-6-methylnicotinonitrile has also been found to reduce the production of reactive oxygen species, which may contribute to its antioxidant properties. Furthermore, 2-mercapto-4-(methoxymethyl)-6-methylnicotinonitrile has been found to reduce the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-mercapto-4-(methoxymethyl)-6-methylnicotinonitrile in lab experiments is its unique properties such as its ability to act as a thiol and a Michael acceptor. This allows for the exploration of various biochemical pathways and mechanisms of action. Furthermore, 2-mercapto-4-(methoxymethyl)-6-methylnicotinonitrile has been shown to have low toxicity, which makes it a suitable candidate for further studies.
However, one of the limitations of using 2-mercapto-4-(methoxymethyl)-6-methylnicotinonitrile in lab experiments is its low solubility in water. This may limit its applications in certain experiments. Furthermore, the mechanism of action of 2-mercapto-4-(methoxymethyl)-6-methylnicotinonitrile is not fully understood, which may limit its potential applications.

Future Directions

There are several future directions for the study of 2-mercapto-4-(methoxymethyl)-6-methylnicotinonitrile. One direction is to further explore its anticancer properties and its potential applications in cancer therapy. Another direction is to explore its anti-inflammatory properties and its potential applications in the treatment of inflammatory diseases. Furthermore, the mechanism of action of 2-mercapto-4-(methoxymethyl)-6-methylnicotinonitrile needs to be further elucidated to fully understand its potential applications in biomedicine. Finally, the development of new synthesis methods for 2-mercapto-4-(methoxymethyl)-6-methylnicotinonitrile may improve its purity and increase its potential applications.

Synthesis Methods

The synthesis of 2-mercapto-4-(methoxymethyl)-6-methylnicotinonitrile involves the reaction of 2-mercapto-4,6-dimethylnicotinonitrile with paraformaldehyde and methanol in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions and produces 2-mercapto-4-(methoxymethyl)-6-methylnicotinonitrile as a yellow solid. The purity of 2-mercapto-4-(methoxymethyl)-6-methylnicotinonitrile can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

2-mercapto-4-(methoxymethyl)-6-methylnicotinonitrile has been extensively studied for its potential applications in biomedicine. It has been shown to have anticancer, anti-inflammatory, and antioxidant properties. 2-mercapto-4-(methoxymethyl)-6-methylnicotinonitrile has been found to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and leukemia. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, 2-mercapto-4-(methoxymethyl)-6-methylnicotinonitrile has been found to have antioxidant properties by scavenging free radicals.

properties

IUPAC Name

4-(methoxymethyl)-6-methyl-2-sulfanylidene-1H-pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2OS/c1-6-3-7(5-12-2)8(4-10)9(13)11-6/h3H,5H2,1-2H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMCNWFMAIULJRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=S)N1)C#N)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Mercapto-4-methoxymethyl-6-methyl-nicotinonitrile

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